molecular formula C21H14FN3S B2684002 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline CAS No. 688792-64-5

6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline

Cat. No. B2684002
CAS RN: 688792-64-5
M. Wt: 359.42
InChI Key: FQHJCFSZRLIARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline is a chemical compound that has been used in various scientific research applications. It is a potent inhibitor of protein kinases, which makes it a valuable tool in the study of signal transduction pathways. The compound has been synthesized using different methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis of Benzimidazo[1,2-c]quinazolines

Benzimidazo[1,2-c]quinazolines can be synthesized from N-Cyanobenzimidazoles via double C—H functionalizations . This process is mediated by peroxides under metal-free conditions without any additives . The 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in this process.

Insecticidal and Fungicidal Activities

The benzimidazo[1,2-c]quinazoline compounds display significant insecticidal and fungicidal activities . Therefore, 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used as an active ingredient in insecticides and fungicides.

CuI-Catalyzed Ullmann N-Arylation

A series of functionalized benzimidazo[1,2-c]quinazoline derivatives was obtained in excellent yields under mild conditions through a CuI-catalyzed Ullmann N-arylation . The 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in this process.

Anticancer Research

Benzimidazo[1,2-c]quinazolines have shown promising biological activities, such as anticancer . Therefore, 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in anticancer research.

Antiviral Research

Benzimidazo[1,2-c]quinazolines have also shown antiviral activities . Therefore, 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in antiviral research.

Anti-Inflammatory Research

Benzimidazo[1,2-c]quinazolines have shown anti-inflammatory activities . Therefore, 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in anti-inflammatory research.

properties

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3S/c22-16-9-3-1-7-14(16)13-26-21-24-17-10-4-2-8-15(17)20-23-18-11-5-6-12-19(18)25(20)21/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHJCFSZRLIARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Fluorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline

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